

### **EPT chemical structure and molecular formula**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethylpropyltryptamine

Cat. No.: B3025991 Get Quote

# An In-depth Technical Guide to Eptifibatide

Audience: Researchers, scientists, and drug development professionals.

## **Core Chemical Identity**

Eptifibatide is a synthetic cyclic heptapeptide designed to mimic a portion of the protein disintegrin found in the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri). It is a highly specific and reversible inhibitor of the platelet glycoprotein (GP) IIb/IIIa receptor.

- Molecular Formula: C35H49N11O9S2
- Chemical Name: N<sup>6</sup>-(aminoiminomethyl)-N<sup>2</sup>-(3-mercapto-1-oxopropyl)-L-lysylglycyl-L-α-aspartyl-L-tryptophyl-L-prolyl-L-cysteinamide, cyclic (1 → 6)-disulfide
- CAS Number: 188627-80-7

### **Chemical Structure**

The chemical structure of Eptifibatide is characterized by a cyclic peptide backbone formed by a disulfide bond between a cysteine and a modified lysine residue (mercapto-propionyl-lysine). This cyclic structure is crucial for its high affinity and specificity for the GP IIb/IIIa receptor.

(Note: A 2D chemical structure diagram would be inserted here in a full whitepaper. As a text-based AI, I will proceed with the other required visualizations.)



# **Physicochemical Properties**

A summary of key quantitative data for Eptifibatide is presented below, essential for formulation and drug delivery studies.

| Property               | Value                     | Unit  |
|------------------------|---------------------------|-------|
| Molecular Weight       | 831.96                    | g/mol |
| Appearance             | White to off-white powder | -     |
| Solubility             | Soluble in water          | -     |
| Isoelectric Point (pl) | ~5.5 - 6.5                | -     |
| Purity (typical)       | ≥ 98%                     | %     |

## **Mechanism of Action and Signaling Pathway**

Eptifibatide functions by inhibiting platelet aggregation, a critical step in the formation of a thrombus. It competitively blocks the binding of fibrinogen, von Willebrand factor, and other adhesive ligands to the GP IIb/IIIa receptor on the surface of activated platelets. This action prevents the cross-linking of platelets, thereby inhibiting thrombus formation.



Click to download full resolution via product page

Caption: Mechanism of action for Eptifibatide, illustrating the inhibition of fibrinogen binding to the GP IIb/IIIa receptor.



## **Experimental Protocols**

5.1. Purity and Identification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of an Eptifibatide sample.



Click to download full resolution via product page

Caption: A typical experimental workflow for analyzing Eptifibatide purity using reverse-phase HPLC.

### Methodology Details:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.



- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Standard: A reference standard of Eptifibatide with known purity is used for comparison of retention time and for quantitative analysis.

#### 5.2. In Vitro Platelet Aggregation Assay

This assay measures the ability of Eptifibatide to inhibit platelet aggregation induced by an agonist.

#### Methodology Details:

- Preparation of Platelet-Rich Plasma (PRP):
  - Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
  - Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Assay Procedure:
  - Pre-warm PRP aliquots to 37 °C.
  - Add varying concentrations of Eptifibatide or a vehicle control to the PRP and incubate for 5 minutes.
  - $\circ$  Add a platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 10  $\mu$ M, to induce aggregation.
  - Measure the change in light transmittance for 5-10 minutes using a platelet aggregometer.
     An increase in light transmittance corresponds to an increase in platelet aggregation.
- Data Analysis:
  - The percentage of aggregation inhibition is calculated relative to the vehicle control.







 The IC<sub>50</sub> (the concentration of Eptifibatide that causes 50% inhibition of aggregation) is determined by plotting the inhibition percentage against the logarithm of the Eptifibatide concentration.

This guide provides a foundational overview of Eptifibatide, its chemical properties, mechanism of action, and relevant experimental protocols. For further in-depth studies, researchers should consult peer-reviewed literature and established pharmacopeial standards.

 To cite this document: BenchChem. [EPT chemical structure and molecular formula].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025991#ept-chemical-structure-and-molecular-formula]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com